P1 Norvaline vs. Methionine: Pancreatic Elastase 2 Kinetics
In a direct head-to-head comparison of Suc-Ala-Ala-Pro-Xaa-pNA substrates against human pancreatic elastase 2, the Nva-containing substrate (all-L stereoisomer of the target compound) exhibited a kcat/Km of 2,800 s⁻¹ M⁻¹, compared to 4,900 s⁻¹ M⁻¹ for the Met analog—the best substrate in the series [1]. The 1.75-fold lower catalytic efficiency of the Nva substrate arises predominantly from a lower kcat (4.3 vs. 6.4 s⁻¹) rather than from binding affinity differences (Km 1.6 vs. 1.3 mM). This positions Nva as an intermediate-efficiency P1 residue between Abu (kcat/Km ≈ 1,400 s⁻¹ M⁻¹) and Nle (2,200 s⁻¹ M⁻¹) in the unbranched aliphatic series, providing a defined sensitivity window useful for detecting moderate changes in elastase activity where the Met substrate would yield signal saturation [1].
vs. 4,900 s⁻¹ M⁻¹ (Met) and 140 s⁻¹ M⁻¹ (Ala)
| Evidence Dimension | Catalytic efficiency (kcat/Km) for human pancreatic elastase 2 |
|---|---|
| Target Compound Data | Suc-Ala-Ala-Pro-Nva-pNA (L-form): Km = 1.6 mM, kcat = 4.3 s⁻¹, kcat/Km = 2,800 s⁻¹ M⁻¹ |
| Comparator Or Baseline | Suc-Ala-Ala-Pro-Met-pNA: Km = 1.3 mM, kcat = 6.4 s⁻¹, kcat/Km = 4,900 s⁻¹ M⁻¹; Suc-Ala-Ala-Pro-Ala-pNA: Km = 2.4 mM, kcat = 0.34 s⁻¹, kcat/Km = 140 s⁻¹ M⁻¹ |
| Quantified Difference | kcat/Km(Nva) / kcat/Km(Met) = 0.57 (1.75-fold lower); kcat/Km(Nva) / kcat/Km(Ala) = 20 (20-fold higher) |
| Conditions | Human pancreatic elastase 2; 25°C; 50 mM Tris-HCl, pH 8.0; substrate concentration range 0.1–5.0 mM; pNA release monitored at 410 nm |
Why This Matters
The Nva substrate provides a 20-fold dynamic range over the Ala analog and avoids the signal saturation risk of the Met substrate for enzyme preparations with moderate-to-high elastase activity, making it the preferred choice for dose-response inhibitor screening.
- [1] Del Mar EG, Largman C, Brodrick JW, Fassett M, Geokas MC. Substrate specificity of human pancreatic elastase 2. Biochemistry. 1980;19(3):468-472. doi:10.1021/bi00544a011. Table I: Kinetic Parameters for the Hydrolysis of Succinyl Tetrapeptide p-Nitroanilides by Human Pancreatic Elastase 2. View Source
